Xanthene-9-thione
Overview
Description
Xanthene-9-thione is a derivative of Xanthene . Xanthene (9H-xanthene, 10H-9-oxaanthracene) is an organic compound with the formula CH2[C6H4]2O. It is a yellow solid that is soluble in common organic solvents .
Synthesis Analysis
Four aromatic thioketones with substituents exhibiting widely different electronic effects, 2-trifluoromethyl-9H-xanthene-9-thione/TfXT, 9H-xanthene-9-thione, 10-phenylacridine-9 (10H)-thione and 2,7-bis (dimethylamino)-9H-xanthene-9-thione, were successfully synthesized .Molecular Structure Analysis
A path integral molecular dynamics (PIMD) simulation was performed for muoniated 9H-xanthene-9-thione (μXT). The results showed that the quantum effect significantly increased the hyperfine coupling constant (HFCC) value of μXT .Chemical Reactions Analysis
In the PIMD simulation, the bond length between muonium and sulfur in μXT is longer than that between hydrogen and sulfur in a hydrogenated 9H-xanthene-9-thione (HXT), leading to a spin density transfer from XT (9H-xanthene-9-thione) to muonium due to neutral dissociations .Scientific Research Applications
Photochemical Reactions : Xanthene-9-thione is involved in photochemical reactions with allenes, as studied by Kamphuis et al. (1986). They discovered an extremely short-lived 1,4-biradical as an intermediate in the photo-cycloaddition reactions of triplet state aromatic thiones with allenes, highlighting its role in advanced chemical synthesis processes (Kamphuis et al., 1986).
Controlled Radical Polymerization : Yu et al. (2018) developed a novel controlled radical polymerization system based on Xanthene-9-thione, demonstrating its utility in polymer science. This system was used for the controlled polymerization of styrene, indicating its potential in materials science and engineering (Yu et al., 2018).
Medicinal Chemistry : Xanthenes, closely related to Xanthene-9-thione, are noted for their biological applications. Maia et al. (2020) discussed various synthetic strategies for xanthenes and their derivatives, highlighting their neuroprotective, antitumor, and antimicrobial activities. This reflects the potential of Xanthene-9-thione in drug development (Maia et al., 2020).
Crystallography Studies : The structure of Xanthene-9-spiro compounds was explored by Vos et al. (1981), providing insights into the molecular structure and properties of Xanthene-9-thione derivatives (Vos et al., 1981).
Thioketone-mediated Polymerization : Yu et al. (2020) investigated the effects of aromatic thioketones, including Xanthene-9-thione, on the radical polymerization of methacrylates. This study contributes to the field of polymer chemistry, particularly in controlled/living radical polymerization (Yu et al., 2020).
Synthesis of Heterocyclic Compounds : Yaragorla et al. (2015) explored the synthesis of xanthene derivatives, which are biologically active heterocyclic compounds, through alkaline earth metal-catalyzed reactions. This underscores the importance of Xanthene-9-thione in synthetic organic chemistry (Yaragorla et al., 2015).
Future Directions
properties
IUPAC Name |
xanthene-9-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLOKHJKPPJQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306237 | |
Record name | Xanthene-9-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthene-9-thione | |
CAS RN |
492-21-7 | |
Record name | Xanthene-9-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthene-9-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.